molecular formula C13H17Cl2N5O2 B1391427 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride CAS No. 1177093-15-0

1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride

Cat. No.: B1391427
CAS No.: 1177093-15-0
M. Wt: 346.2 g/mol
InChI Key: TWINHEKASHEMJV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Properties

  • Piperazine derivatives, closely related to 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride, have been shown to exhibit significant antibacterial and antifungal activities. These compounds' effectiveness against various microbial strains suggests potential applications in treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Bacterial Efflux Pump Inhibition

  • Some imidazole derivatives with a piperazine ring demonstrate effectiveness in inhibiting bacterial efflux pumps, particularly in multidrug-resistant strains of E. coli. This property makes them potential candidates for restoring antibiotic efficacy against resistant bacteria (Żesławska, Nitek, & Handzlik, 2017).

Anti-Inflammatory Activity

  • Related compounds have shown promising results in anti-inflammatory studies, indicating their potential in treating inflammation-related disorders. Their ability to stabilize membranes and reduce edema in vivo underscores their therapeutic potential (Ahmed, Molvi, & Khan, 2017).

Antiviral Potential

  • Nitroimidazole derivatives, including piperazine-linked structures, have been investigated for their anti-HIV activities. These compounds could potentially serve as non-nucleoside reverse transcriptase inhibitors, offering a new avenue for HIV treatment (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antidiabetic Properties

  • Piperazine derivatives have been identified as potent antidiabetic agents, showing an increase in insulin secretion in animal models of diabetes. This finding suggests their application in managing type II diabetes (Le Bihan et al., 1999).

Anticancer Activities

  • Certain imidazole derivatives with piperazine elements have been synthesized and evaluated for their anticancer activities. These compounds have shown potent inhibitory effects on various human cancer cell lines, indicating their potential in cancer therapy (Al-Soud et al., 2021).

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on the specific compound and its intended use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and have potential for the development of novel drugs .

Properties

IUPAC Name

1-(5-imidazol-1-yl-2-nitrophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2.2ClH/c19-18(20)12-2-1-11(17-8-5-15-10-17)9-13(12)16-6-3-14-4-7-16;;/h1-2,5,8-10,14H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWINHEKASHEMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)N3C=CN=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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